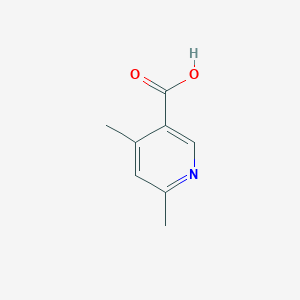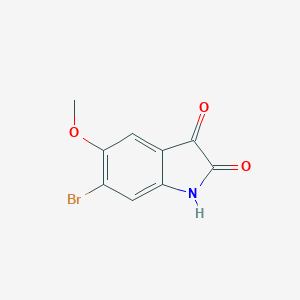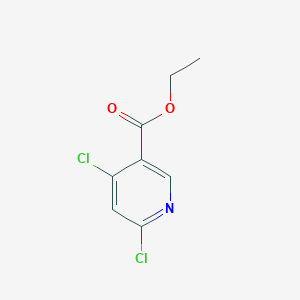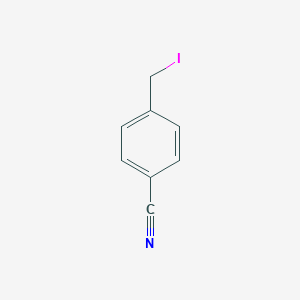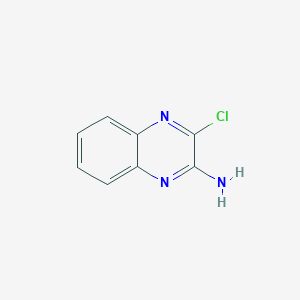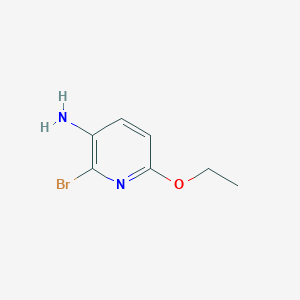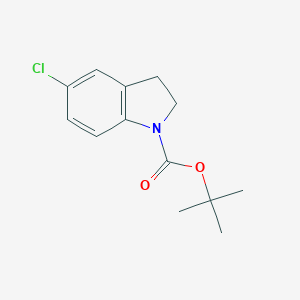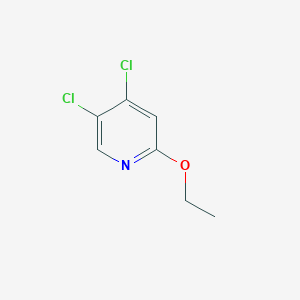
5-碘嘧啶
描述
5-Iodopyrimidine is a compound with the molecular formula C4H3IN2 and a molecular weight of 205.99 . It is a white to pale-yellow to yellow-brown to brown solid .
Synthesis Analysis
The synthesis of 5-iodopyrimidine derivatives has been achieved under microwave irradiation in water . Another study reported the synthesis of N-substituted 5-iodouracils as antimicrobial and anticancer agents .Molecular Structure Analysis
The molecular structure of 5-Iodopyrimidine consists of a pyrimidine ring, which is a six-membered ring with four carbon atoms and two nitrogen atoms at the 1- and 3- ring positions .Chemical Reactions Analysis
5-Iodopyrimidine has been used in the synthesis of various compounds. For instance, 4-substituted-5-iodo-2-benzylthiopyrimidines were prepared efficiently in three steps . Another study reported the synthesis of N-substituted 5-iodouracils .Physical And Chemical Properties Analysis
5-Iodopyrimidine has a melting point of 266-268 °C and a predicted boiling point of 231.6±13.0 °C . It has a predicted density of 2.102±0.06 g/cm3 . The compound is stored at 2-8°C and is protected from light .科学研究应用
Antimicrobial Agents
5-Iodopyrimidine derivatives have been synthesized and evaluated for their antimicrobial properties. For instance, N-substituted 5-iodouracils, which are structurally related to 5-Iodopyrimidine, have shown potential as antimicrobial agents against a variety of microorganisms . These compounds could be further developed to treat infections caused by bacteria that are resistant to current antibiotics.
Anticancer Research
The same N-substituted 5-iodouracils have also been investigated for their anticancer activities. Some analogs have demonstrated the ability to inhibit the growth of cancer cells, such as HepG2 liver cancer cells . This suggests that 5-Iodopyrimidine could serve as a starting point for the development of new anticancer drugs.
Antiviral Applications
Pyrimidine bases, including 5-Iodopyrimidine, are known to possess antiviral activities. They can be used to synthesize nucleoside analogs that act against viral infections. Research has shown that certain 5-iodouracil derivatives have antiviral properties, which could be explored further with 5-Iodopyrimidine as a core structure .
Antithyroid Activity
5-Iodopyrimidine derivatives have been reported to exhibit antithyroid activity. This application is significant in the development of treatments for thyroid disorders, where controlling the production of thyroid hormones is necessary .
Enzyme Inhibition
Some 5-Iodopyrimidine analogs have been evaluated as inhibitors of enzymes involved in pyrimidine catabolism, such as dihydrouracil dehydrogenase and uridine phosphorylase. Inhibiting these enzymes can have therapeutic implications in diseases where pyrimidine metabolism is dysregulated .
Synthesis of Nucleosides
5-Iodopyrimidine serves as a useful intermediate in the synthesis of nucleosides. Nucleosides are the building blocks of nucleic acids and are essential for various biological processes. The ability to synthesize these compounds efficiently has important implications in both research and medicine .
Antifungal Applications
Research has indicated that certain 5-Iodopyrimidine analogs possess antifungal activity. This opens up possibilities for the development of new antifungal medications, especially in cases where current treatments are ineffective .
Biochemical Studies
Due to its structural similarity to naturally occurring pyrimidines, 5-Iodopyrimidine can be used in biochemical studies to understand the mechanisms of action of pyrimidine-based biological molecules. This can lead to insights into how these molecules interact with biological systems and how they can be modified for therapeutic purposes .
作用机制
Target of Action
5-Iodopyrimidine, also known as Idoxuridine, is an antiviral agent that primarily targets the DNA of viruses . It is particularly effective against the herpes simplex virus .
Mode of Action
5-Iodopyrimidine acts as an antiviral agent by inhibiting viral replication. It does this by substituting itself for thymidine in viral DNA . This substitution inhibits thymidylate phosphorylase and viral DNA polymerases from functioning properly . The result is a faulty DNA structure that inhibits the virus’s ability to reproduce or infect/destroy tissue .
Biochemical Pathways
5-Iodopyrimidine affects the DNA synthesis pathway. It is readily incorporated into the DNA of various microorganisms . It is poorly utilized for the biosynthesis of dna in mammalian systems, in contrast to the corresponding deoxyribonucleosides . This selective incorporation into viral DNA over host DNA is what gives 5-Iodopyrimidine its antiviral properties .
Pharmacokinetics
It is known that the compound has high gi absorption and is bbb permeant . Its skin permeation is low, with a log Kp of -7.29 cm/s .
Result of Action
The primary result of 5-Iodopyrimidine’s action is the inhibition of viral replication. By substituting itself for thymidine in viral DNA, it prevents the virus from reproducing and infecting or destroying tissue . This makes it an effective treatment for viral infections, particularly those caused by the herpes simplex virus .
安全和危害
未来方向
5-Iodopyrimidine and its derivatives represent a new group of anticancer and antibacterial agents with potential for development for medicinal applications . The optimization of the lipase-catalyzed synthesis of the monomer 5’-O-methacryloylcytidine with the assistance of microwave irradiation is one of the future directions .
属性
IUPAC Name |
5-iodopyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3IN2/c5-4-1-6-3-7-2-4/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNWRLMRKDSGSPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=N1)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3IN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00360893 | |
| Record name | 5-iodopyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00360893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Iodopyrimidine | |
CAS RN |
31462-58-5 | |
| Record name | 5-iodopyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00360893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-iodopyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
ANone: The provided research primarily focuses on the synthetic utility of 5-iodopyrimidine derivatives and their applications in material science. Information regarding specific biological targets and downstream effects of 5-iodopyrimidine itself is limited within the provided papers.
A: Research indicates that the binding strength of 5-iodopyrimidines to human serum albumin increases with the electron-donating ability of substituent groups on the pyrimidine ring. [] This suggests polarization of these groups enhances binding. Additionally, the binding force increases with pH, possibly due to configurational changes in albumin, creating new binding sites. []
A: X-ray crystallography confirms 2,4-diazido-5-iodopyrimidine exists in its diazido form, not the potential tetrazolo tautomers. [, , ] The 5-iodo substituent stabilizes the diazido tautomer. [] This is unusual as 2,4-diazidopyrimidines typically favor tetrazolo forms. []
A: 5-Iodopyrimidines serve as key intermediates in synthesizing various C-nucleosides. For example, palladium-mediated coupling of 2,4-dimethoxy-5-iodopyrimidine with enantiomeric 2,3-dideoxy glycals yields enantiomeric pairs of C-nucleosides. [] This reaction highlights the versatility of 5-iodopyrimidines in constructing diverse nucleoside analogs.
A: 5-Iodopyrimidines are highly valuable substrates for palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Sonogashira couplings. [, , , , , , , , , ] These reactions facilitate the introduction of various substituents at the 5-position of the pyrimidine ring, enabling the synthesis of diversely functionalized pyrimidine derivatives.
A: Researchers synthesized phenylene-pyrimidine alternating oligomers for blue light-emitting materials using a Suzuki coupling strategy with 2-bromo-5-iodopyrimidine as a starting material. [] These oligomers exhibited promising photoluminescence properties and quasi-reversible redox behavior, demonstrating the potential of 5-iodopyrimidine derivatives in material science applications.
A: While cross-coupling reactions are commonly employed, photolysis of 5-iodopyrimidines in benzene offers an efficient alternative for synthesizing 5-phenylpyrimidines. [, ] This method provides high yields and avoids the use of transition metal catalysts, offering a potentially greener synthetic route.
A: One challenge is the potential instability of certain derivatives, like 4-chloro-5-iodopyrimidine, which may lead to lower yields in photolysis reactions with heteroarenes. [] This highlights the need to carefully consider the reactivity of specific 5-iodopyrimidine derivatives and optimize reaction conditions accordingly.
A: 5-Iodouracil incorporated into oligonucleotide trimers allows the study of radiation damage to DNA. [] Upon irradiation, electron attachment to the iodine leads to strand breaks, offering insights into the mechanisms of radiation-induced DNA damage.
A: Oligodeoxynucleotides containing 5-iodopyrimidine substitutions can be used in photocross-linking experiments to investigate enzyme-DNA interactions. [] For example, this approach identified His-333 in the homing endonuclease PI-SceI as a residue in close contact with its recognition sequence.
A: A 5-iodopyrimidine derivative, WPR-6, shows promising activity against a broad spectrum of HIV-1 strains, including those resistant to existing NNRTIs. [] This highlights the potential of exploring 5-iodopyrimidine scaffolds in the development of novel antiretroviral agents.
A: The research commonly employs NMR spectroscopy, elemental analysis, X-ray crystallography, and mass spectrometry for the characterization of 5-iodopyrimidines and their derivatives. [, , , , , ] These techniques provide information about the structure, purity, and composition of the synthesized compounds.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



